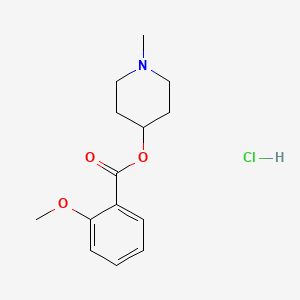
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine
Übersicht
Beschreibung
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine, also known as FMePPE, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in scientific research applications, particularly in the area of drug discovery. In
Wirkmechanismus
The mechanism of action of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine is not fully understood, but it is believed to act as a modulator of the dopamine D2 receptor. It has been shown to bind to the receptor with high affinity and to induce a conformational change that leads to the activation of downstream signaling pathways. 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has also been found to have an allosteric effect on the receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in diseases such as schizophrenia. 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects in Alzheimer's disease. In addition, 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has been shown to inhibit the proliferation of cancer cells, which may be due to its effects on cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been optimized to yield high purity and high yield. 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has also been extensively studied in preclinical models, which has provided a wealth of information on its potential therapeutic effects. However, there are also limitations to using 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. In addition, 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine. One area of interest is the development of analogs of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine that may have improved pharmacological properties. Another area of interest is the exploration of the therapeutic potential of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine in other diseases, such as Parkinson's disease and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine, or 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine, is a chemical compound that has shown promising results in scientific research applications. It has been studied extensively in the field of medicinal chemistry for its potential as a drug candidate for the treatment of various diseases. 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has a relatively simple synthesis method and has been optimized to yield high purity and high yield. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has been extensively studied in the field of medicinal chemistry for its potential as a drug candidate. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-pentanoylpiperazine has been shown to have potent antiproliferative activity against cancer cells and has also been found to have neuroprotective effects in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-3-4-5-16(21)19-8-6-18(7-9-19)15-10-12(2)14(20(22)23)11-13(15)17/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDKCXBJJOXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088203.png)
![2-[(4-chlorophenoxy)methyl]-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B4088205.png)

![5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4088223.png)

![ethyl 1-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4088239.png)
![7-(2-furyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088250.png)
![1-[3-(2-bromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4088255.png)
![7-(2-chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088260.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4088268.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4088282.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088289.png)
